2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol
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Overview
Description
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- is an organic compound with the molecular formula C10H14O2S It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a 2-[[(4-methoxyphenyl)methyl]thio] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzyl isothiocyanate. This intermediate is then reacted with ethanol in the presence of a base such as sodium hydroxide to yield the desired compound. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-[[(4-methoxyphenyl)methyl]thio] group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar in structure but lacks the thioether group.
2-Methoxyethanol: Contains a methoxy group but lacks the phenyl and thioether groups.
4-Methoxybenzyl chloride: Precursor in the synthesis of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]-.
Uniqueness
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of both the 4-methoxyphenyl and thioether groups, which impart distinct chemical and biological properties
Properties
CAS No. |
35378-93-9 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C10H14O2S/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3 |
InChI Key |
AOJDHGMFDUEVML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCO |
Origin of Product |
United States |
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